molecular formula C21H23ClN4O B2725858 phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189861-23-1

phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2725858
CAS No.: 1189861-23-1
M. Wt: 382.89
InChI Key: LOIXKGNLPRMSDI-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, a cyclic organic compound that has been used in various applications, including as a component of medicines and agrochemicals . Piperazine derivatives have been reported to show biological activity, such as insect repellent and insecticidal activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, a related study discusses the design and synthesis of a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives . These compounds were designed and synthesized for their potential as herbicides .

Scientific Research Applications

Histamine H3 Receptor Antagonists

Phenyl(piperazin-1-yl)methanones have been characterized as novel histamine H3 receptor antagonists. These compounds exhibit high affinity for histamine H3 receptors, and their optimization has led to the identification of promising candidates for wake-promoting activities. This advancement facilitated the selection of two development candidates for Phase I and II clinical trials, emphasizing their potential in addressing sleep disorders or wakefulness regulation (Letavic et al., 2015).

Corrosion Inhibition

Research has explored the efficacy of similar compounds in corrosion inhibition for mild steel in acidic media. Specifically, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone demonstrated significant inhibition properties, with an efficiency value reaching 98.9% at a concentration of 10-3 M. This compound acts as a mixed-type inhibitor, forming a complex with Fe2+ ions, showcasing its potential in protecting industrial materials against corrosion (Fergachi et al., 2018).

Antimicrobial Activity

A study on new pyridine derivatives, including similar molecular structures, highlighted their variable and modest antimicrobial activity against bacterial and fungal strains. This suggests the potential application of phenyl(piperazin-1-yl)methanone derivatives in developing new antimicrobial agents (Patel et al., 2011).

Photocatalytic Properties

One-pot synthesis research of low-cost emitters with large Stokes' shift involved the creation of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds, characterized by remarkable Stokes' shift range and tunable quantum yields, demonstrate the application potential in low-cost luminescent materials, indicating broader implications for phenyl(piperazin-1-yl)methanone derivatives in material science (Volpi et al., 2017).

Future Directions

While specific future directions for this compound are not available, research into piperazine derivatives continues to be an active area of study, with potential applications in medicine and agrochemicals .

Mechanism of Action

Properties

IUPAC Name

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O.ClH/c1-17-7-9-19(10-8-17)25-12-11-22-21(25)24-15-13-23(14-16-24)20(26)18-5-3-2-4-6-18;/h2-12H,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIXKGNLPRMSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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